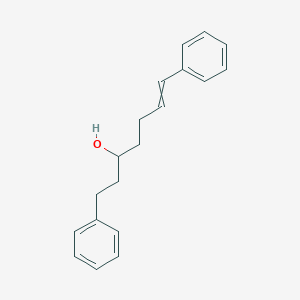

1,7-Diphenylhept-6-EN-3-OL

Description

Properties

CAS No. |

87095-76-9 |

|---|---|

Molecular Formula |

C19H22O |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1,7-diphenylhept-6-en-3-ol |

InChI |

InChI=1S/C19H22O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-7,9-13,19-20H,8,14-16H2 |

InChI Key |

DPRCKWANIKZGTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CCC=CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Botanical Source and Traditional Significance

Curcuma comosa ROXB., a member of the Zingiberaceae family, has been utilized in Thai traditional medicine for treating gynecological disorders, including postpartum uterine bleeding and menopausal symptoms. The rhizomes of this plant are the primary source of diarylheptanoids, with 1,7-diphenylhept-6-en-3-ol (compound 3 ) identified as one of three major phytoestrogenic constituents. Ethnopharmacological studies highlight its historical use in regulating uterine inflammation and hormonal imbalances, necessitating reliable extraction protocols to ensure consistent bioactive yields.

Chromatographic Analysis and Quality Control

HPLC-DAD Method Development

A validated high-performance liquid chromatography-diode array detector (HPLC-DAD) method enables simultaneous quantification of this compound alongside related diarylheptanoids. The chromatographic conditions are optimized as follows:

| Parameter | Specification |

|---|---|

| Column | Luna C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | 0.5% acetic acid in water (A) and acetonitrile (B) |

| Gradient Program | 0–25 min: 10–90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 254 nm (compounds 1 , 3 ); 280 nm (compound 2 ) |

| Retention Time | 9.30 min (compound 3 ) |

This method achieves baseline separation within 25 minutes, with the acetic acid additive improving peak symmetry and reproducibility.

Validation Parameters

The HPLC method meets International Conference on Harmonization (ICH) guidelines, demonstrating:

- Linearity : R² > 0.999 across 0.18–100 µg/mL.

- Precision : Intraday and interday relative standard deviations (RSD) < 2%.

- Recovery : 98.35–103.90% with RSD < 2%.

- Sensitivity : Limit of detection (LOD) = 0.22 µg/mL; limit of quantification (LOQ) = 0.69 µg/mL.

These metrics ensure reliable quantification in raw rhizomes and commercial capsules, facilitating batch-to-batch consistency.

Challenges in Synthetic Preparation

Gaps in Synthetic Literature

No direct synthetic routes for this compound are described in the provided sources. However, analogous diarylheptanoid syntheses often employ aldol condensations or Wittig reactions to construct the heptenol backbone. For example, domino radical bicyclization—used to synthesize 1-azaspiro[4.4]nonane derivatives—could theoretically adapt to diarylheptanoid frameworks, though stereochemical control remains challenging.

Pharmacological Applications and Standardization

Estrogenic Activity

This compound exhibits selective estrogen receptor modulator (SERM) activity, binding to estrogen receptor-α (ERα) to alleviate menopausal symptoms without proliferative effects on breast tissue. This bioactivity underpins its inclusion in Thai herbal supplements targeting hormonal imbalances.

Regulatory Standardization

The HPLC-DAD method is adopted by Thai pharmacopeias to standardize C. comosa products. Batch analyses reveal variable diarylheptanoid content (0.12–1.45% w/w), emphasizing the need for stringent quality control.

Chemical Reactions Analysis

Types of Reactions

1,7-Diphenylhept-6-EN-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Hydrogen gas with palladium on carbon catalyst

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid

Major Products Formed

Oxidation: 1,7-Diphenylhept-6-EN-3-one

Reduction: 1,7-Diphenylheptane-3-OL

Substitution: Brominated or nitrated derivatives of this compound

Scientific Research Applications

1,7-Diphenylhept-6-EN-3-OL has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its phytoestrogenic activity, which may have implications in hormone replacement therapy and cancer treatment.

Mechanism of Action

The mechanism of action of 1,7-Diphenylhept-6-EN-3-OL involves its interaction with various molecular targets and pathways. It is known to exhibit phytoestrogenic activity by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares DA2 with key analogs:

Key Observations :

- Double Bond Position and Conjugation : DA2’s single double bond at C6 contrasts with DA1’s conjugated diene system (C4/C6), which may reduce DA2’s chemical reactivity but enhance stability in formulations .

- Functional Groups: Replacing the hydroxyl group in DA1 with a ketone (as in the dienone analog) increases electrophilicity, making the latter more reactive but less suitable for biocompatible formulations .

- Substituent Effects : Compounds 1s and 1t () feature methyl groups instead of phenyls, reducing steric bulk and hydrophobicity compared to DA2. This likely impacts their solubility and interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.